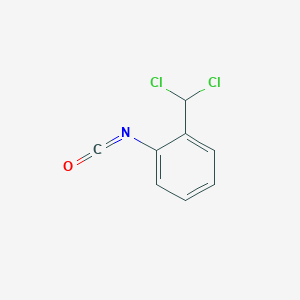
2-(Dichloromethyl)phenyl isocyanate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)phenyl isocyanate, 99% (DCMPI) is an organic compound used in a variety of applications. It is a versatile compound that has been used in a variety of scientific research applications, including pharmaceutical development, chemical synthesis, and drug discovery. DCMPI is an important building block in the synthesis of a variety of compounds, and has been used in the development of drugs and other compounds. DCMPI has also been used in the development of new materials, such as nanomaterials.
Applications De Recherche Scientifique
2-(Dichloromethyl)phenyl isocyanate, 99% has been used in a variety of scientific research applications, including pharmaceutical development, chemical synthesis, and drug discovery. It has been used in the development of drugs and other compounds, such as antibiotics, antifungals, and antivirals. 2-(Dichloromethyl)phenyl isocyanate, 99% has also been used in the development of new materials, such as nanomaterials. It has been used in the synthesis of polymers, dyes, and other materials. In addition, 2-(Dichloromethyl)phenyl isocyanate, 99% has been used in the synthesis of biologically active compounds, such as hormones and neurotransmitters.
Mécanisme D'action
2-(Dichloromethyl)phenyl isocyanate, 99% is an isocyanate, which is a reactive compound that can react with other molecules to form new compounds. The reaction of 2-(Dichloromethyl)phenyl isocyanate, 99% with other molecules is usually catalyzed by a base, such as potassium hydroxide. The reaction can be monitored by thin layer chromatography (TLC) or spectroscopy. The reaction of 2-(Dichloromethyl)phenyl isocyanate, 99% with other molecules results in the formation of new compounds, such as polymers, dyes, and other materials.
Biochemical and Physiological Effects
2-(Dichloromethyl)phenyl isocyanate, 99% has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 2-(Dichloromethyl)phenyl isocyanate, 99% has been found to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been found to have an inhibitory effect on the growth of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dichloromethyl)phenyl isocyanate, 99% has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction can be monitored by thin layer chromatography (TLC) or spectroscopy. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 2-(Dichloromethyl)phenyl isocyanate, 99% can be toxic and should be handled with caution. In addition, the reaction of 2-(Dichloromethyl)phenyl isocyanate, 99% with other molecules can produce hazardous byproducts, such as isocyanates, which should be handled with care.
Orientations Futures
The potential applications of 2-(Dichloromethyl)phenyl isocyanate, 99% are vast and the future directions for this compound are numerous. 2-(Dichloromethyl)phenyl isocyanate, 99% could be used in the development of new drugs and materials, such as nanomaterials. It could also be used in the synthesis of biologically active compounds, such as hormones and neurotransmitters. In addition, 2-(Dichloromethyl)phenyl isocyanate, 99% could be used in the synthesis of polymers, dyes, and other materials. Finally, 2-(Dichloromethyl)phenyl isocyanate, 99% could be used in the development of new analytical methods, such as mass spectrometry and chromatography.
Méthodes De Synthèse
2-(Dichloromethyl)phenyl isocyanate, 99% is synthesized via the reaction of dichloromethylphenyl isocyanate and a base, such as potassium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is a white solid. The reaction is usually carried out at room temperature and the reaction time is usually between 1-2 hours. The reaction can be monitored by thin layer chromatography (TLC) or spectroscopy. The product can then be purified by recrystallization or distillation.
Propriétés
IUPAC Name |
1-(dichloromethyl)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-8(10)6-3-1-2-4-7(6)11-5-12/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMROPQBWJOACQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

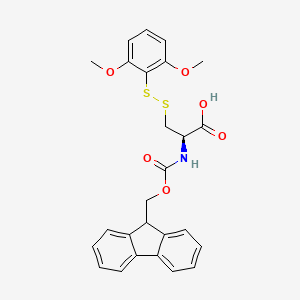
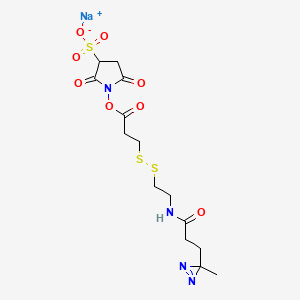
![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)
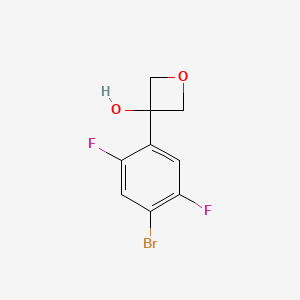
![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)
![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)
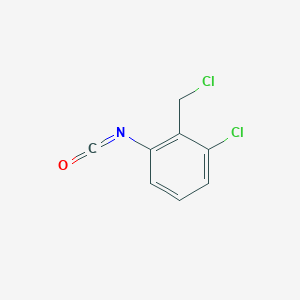
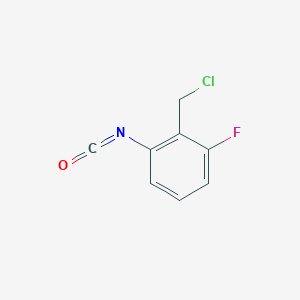
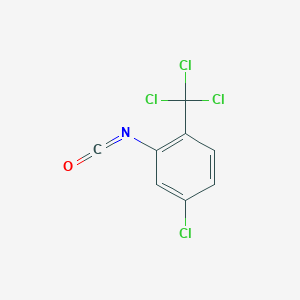
![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)
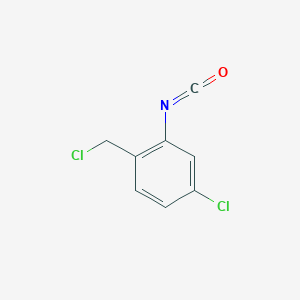
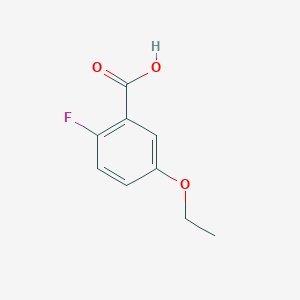
![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)